4-Methoxy-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group, nitroso group, and sulfonamide moiety makes it a versatile compound for research and industrial applications.
Vorbereitungsmethoden
The synthesis of 4-Methoxy-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, including the introduction of the trifluoromethyl group and the nitroso group. One common synthetic route involves the reaction of 4-methoxybenzenesulfonamide with trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group. The nitroso group can be introduced through nitrosation reactions using nitrosating agents such as sodium nitrite in acidic conditions .
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Analyse Chemischer Reaktionen
4-Methoxy-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group, altering the compound’s properties and reactivity.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts or specific reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed depend on the reaction conditions and the specific reagents used .
Wissenschaftliche Forschungsanwendungen
4-Methoxy-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs with improved efficacy and reduced side effects.
Wirkmechanismus
The mechanism of action of 4-Methoxy-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of protein function. These interactions can affect various biochemical pathways, contributing to the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Methoxy-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide include other trifluoromethylated sulfonamides and nitroso compounds. For example:
4-Methyl-N-(trifluoromethyl)benzenesulfonamide: Lacks the nitroso group, resulting in different reactivity and applications.
4-Methoxy-N-nitroso-N-(methyl)benzenesulfonamide: Lacks the trifluoromethyl group, affecting its lipophilicity and biological interactions.
The uniqueness of this compound lies in the combination of these functional groups, providing a distinct set of properties and applications .
Eigenschaften
CAS-Nummer |
85572-18-5 |
---|---|
Molekularformel |
C8H7F3N2O4S |
Molekulargewicht |
284.21 g/mol |
IUPAC-Name |
4-methoxy-N-nitroso-N-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H7F3N2O4S/c1-17-6-2-4-7(5-3-6)18(15,16)13(12-14)8(9,10)11/h2-5H,1H3 |
InChI-Schlüssel |
RJOJLPWTFTZPIF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(C(F)(F)F)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.